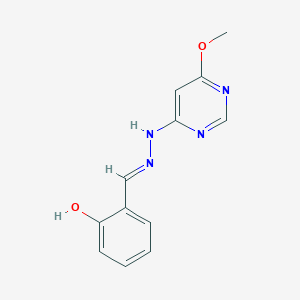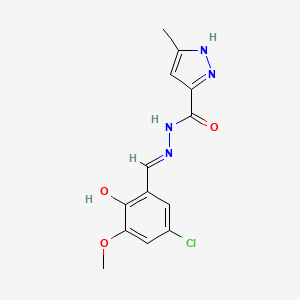
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone, also known as H2bp, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. H2bp belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
Mecanismo De Acción
The exact mechanism of action of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is not fully understood. However, studies have shown that this compound exerts its anti-tumor activity by inducing apoptosis through the activation of caspases, which are enzymes that play a key role in the programmed cell death process. In addition, this compound has been shown to inhibit cell proliferation by blocking the cell cycle at the G1 phase. Furthermore, this compound has been shown to prevent the formation of amyloid-beta plaques by inhibiting the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound has antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. In addition, this compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that plays a key role in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer drugs. In addition, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone. One of the areas of interest is the development of this compound-based anti-cancer drugs. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods for this compound may improve its bioavailability and efficacy. Finally, the evaluation of the toxicity and safety profile of this compound is necessary for its clinical development.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis method of this compound involves the reaction between 2-hydroxybenzaldehyde and 6-methoxy-4-pyrimidinylhydrazine in the presence of a suitable catalyst. This compound exerts its anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, this compound has been shown to have neuroprotective effects, antioxidant and anti-inflammatory properties, and inhibitory effects on enzymes such as acetylcholinesterase. Although this compound has several advantages, its relatively low solubility in water is a limitation. Future research on this compound should focus on the development of more efficient synthesis methods, the evaluation of toxicity and safety profile, and the development of this compound-based anti-cancer drugs.
Métodos De Síntesis
The synthesis of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone involves the reaction between 2-hydroxybenzaldehyde and 6-methoxy-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, this compound has been shown to have neuroprotective effects by preventing the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-12-6-11(13-8-14-12)16-15-7-9-4-2-3-5-10(9)17/h2-8,17H,1H3,(H,13,14,16)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHBUWIPMKCGAI-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC(=C1)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B6060823.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6060825.png)
![N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6060832.png)
![6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6060842.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6060844.png)
![6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one](/img/structure/B6060859.png)
![7-(2,4-dimethylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060868.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6060873.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060881.png)

![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)
![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)

![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)